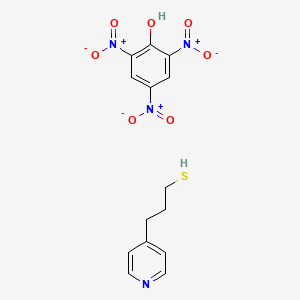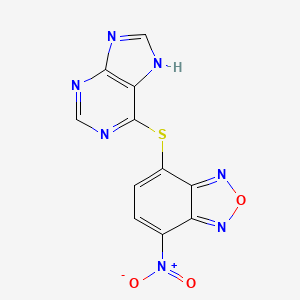![molecular formula C9H10F2N2O4S B14003917 4-[(Difluoromethyl)sulfonyl]-n-ethyl-2-nitroaniline CAS No. 24933-34-4](/img/structure/B14003917.png)
4-[(Difluoromethyl)sulfonyl]-n-ethyl-2-nitroaniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(Difluoromethyl)sulfonyl]-n-ethyl-2-nitroaniline is an organic compound characterized by the presence of a difluoromethylsulfonyl group, an ethyl group, and a nitro group attached to an aniline ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(Difluoromethyl)sulfonyl]-n-ethyl-2-nitroaniline typically involves multiple steps. One common route starts with the nitration of aniline to form 4-nitroaniline. This is followed by the introduction of the difluoromethylsulfonyl group through a sulfonylation reaction. The final step involves the ethylation of the aniline nitrogen. The reaction conditions often require the use of strong acids or bases, appropriate solvents, and controlled temperatures to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to achieve the desired product quality .
Analyse Chemischer Reaktionen
Types of Reactions
4-[(Difluoromethyl)sulfonyl]-n-ethyl-2-nitroaniline can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under appropriate conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The difluoromethylsulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Conversion of the nitro group to a nitroso or hydroxylamine group.
Reduction: Formation of 4-[(Difluoromethyl)sulfonyl]-n-ethyl-2-aminoaniline.
Substitution: Replacement of the difluoromethylsulfonyl group with other functional groups.
Wissenschaftliche Forschungsanwendungen
4-[(Difluoromethyl)sulfonyl]-n-ethyl-2-nitroaniline has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials with specific chemical properties.
Wirkmechanismus
The mechanism of action of 4-[(Difluoromethyl)sulfonyl]-n-ethyl-2-nitroaniline involves its interaction with molecular targets through its functional groups. The difluoromethylsulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-[(Difluoromethyl)sulfonyl]-2-nitroaniline
- 4-[(Difluoromethyl)sulfonyl]-N-(4-methylphenyl)-2-nitroaniline
- {4-[(Difluoromethyl)sulfonyl]phenyl}acetic acid
Uniqueness
4-[(Difluoromethyl)sulfonyl]-n-ethyl-2-nitroaniline is unique due to the presence of both an ethyl group and a nitro group on the aniline ring, which can influence its reactivity and interactions with other molecules. This combination of functional groups is not commonly found in similar compounds, making it a valuable target for research and development .
Eigenschaften
CAS-Nummer |
24933-34-4 |
|---|---|
Molekularformel |
C9H10F2N2O4S |
Molekulargewicht |
280.25 g/mol |
IUPAC-Name |
4-(difluoromethylsulfonyl)-N-ethyl-2-nitroaniline |
InChI |
InChI=1S/C9H10F2N2O4S/c1-2-12-7-4-3-6(5-8(7)13(14)15)18(16,17)9(10)11/h3-5,9,12H,2H2,1H3 |
InChI-Schlüssel |
WYNYFIHUNKCIPH-UHFFFAOYSA-N |
Kanonische SMILES |
CCNC1=C(C=C(C=C1)S(=O)(=O)C(F)F)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


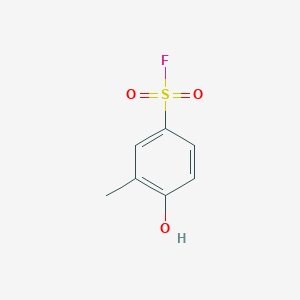
![1-[(1,2,3,4-Tetrahydro-6-quinolinyl)sulfonyl]-decahydro quinoline](/img/structure/B14003836.png)
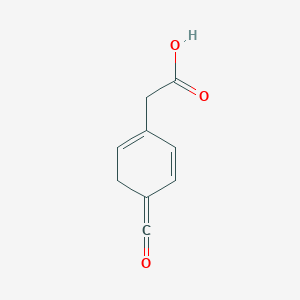
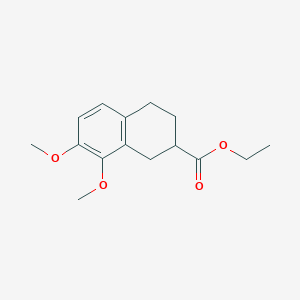
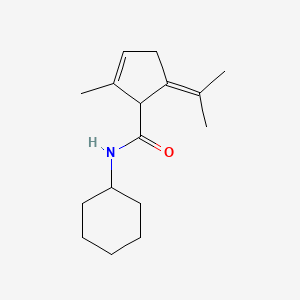
![2-[3-(2-Hydroxy-4,5-dimethylphenyl)-5,6-dimethyl-1-benzofuran-2-yl]benzoic acid](/img/structure/B14003861.png)
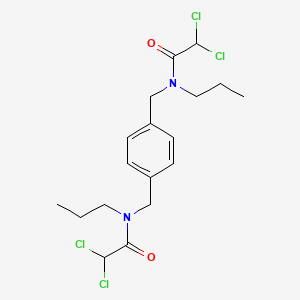
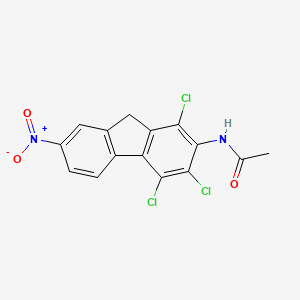
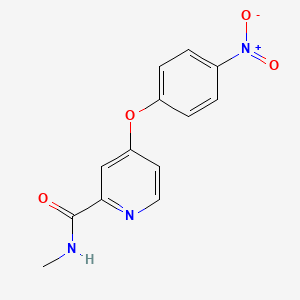
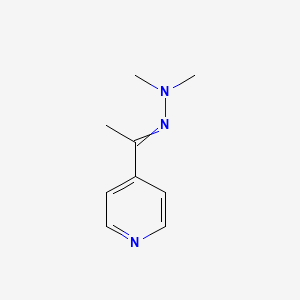
![N-[[dimethoxy(methyl)silyl]oxymethyl]aniline](/img/structure/B14003902.png)
![4-[4-Hydroxy-3,5-bis(piperidin-1-ylmethyl)phenyl]sulfonyl-2,6-bis(piperidin-1-ylmethyl)phenol](/img/structure/B14003907.png)
